molecular formula C8H7F3N2O2 B1409136 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1228898-06-3

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1409136
M. Wt: 220.15 g/mol
InChI Key: QTHVADDUNYVNAI-UHFFFAOYSA-N
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Description

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid is a chemical compound used in the preparation of Oxadiazole derivatives as microbicides . It is also used as a substrate in a one-pot synthesis of the corresponding 7-aza-indole .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid, is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .


Molecular Structure Analysis

The molecular formula of 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid is C6H5F3N2 . Its molecular weight is 162.11 g/mol .

Scientific Research Applications

Chemical Properties and Complex Formation

Fascinating Variability in Chemistry :This review addresses the chemistry of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine, focusing on preparation procedures, properties, and complex formation with metals. It highlights potential areas for future investigation, including unknown analogues that may offer promising research directions (Boča, Jameson, & Linert, 2011).

Biocidal Applications

Trends of Bio-Oils from Pyrolysis :The biocidal potential of bio-oils produced from thermochemical conversion processes, including their insecticidal and antimicrobial properties, is explored. Compounds within these oils, such as phenolic compounds and acetic acid, have shown promise as future pesticides and antimicrobials, suggesting a potential area of application for related chemical structures (Mattos, Veloso, Romeiro, & Folly, 2019).

Pharmacological Potential

Chlorogenic Acid (CGA) Review :Chlorogenic Acid, a biologically active polyphenol, exhibits a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities. Its ability to modulate lipid and glucose metabolism suggests that compounds with similar structures could also have significant pharmacological benefits, warranting further research (Naveed et al., 2018).

Spectroscopic Studies and Ligand Behavior

Influence of Metals on Biologically Important Ligands :This review delves into how selected metals affect the electronic systems of molecules like benzoic and 2-hydroxybenzoic acids, among others. Understanding these interactions is crucial for predicting a molecule's reactivity, stability in complex compounds, and affinity for biological targets, providing a framework for studying the interactions of 6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid with metals (Lewandowski, Kalinowska, & Lewandowska, 2005).

Safety And Hazards

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid is classified as Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is fatal if swallowed, causes skin and eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation .

properties

IUPAC Name

2-[6-amino-2-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)7-4(3-6(14)15)1-2-5(12)13-7/h1-2H,3H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHVADDUNYVNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC(=O)O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234720
Record name 6-Amino-2-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-(trifluoromethyl)pyridine-3-acetic acid

CAS RN

1228898-06-3
Record name 6-Amino-2-(trifluoromethyl)-3-pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228898-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(trifluoromethyl)-3-pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701234720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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